molecular formula C11H19BN2O2 B15246175 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Cat. No.: B15246175
M. Wt: 222.09 g/mol
InChI Key: LGGFSKAHZOKPJT-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is an organoboron compound featuring an imidazole core substituted with an ethyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronate ester) moiety at the 4-position. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science for constructing carbon-carbon bonds . The ethyl group enhances solubility in organic solvents, while the boronate ester enables participation in transition-metal-catalyzed reactions .

Properties

Molecular Formula

C11H19BN2O2

Molecular Weight

222.09 g/mol

IUPAC Name

1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole

InChI

InChI=1S/C11H19BN2O2/c1-6-14-7-9(13-8-14)12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3

InChI Key

LGGFSKAHZOKPJT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Hydrolysis: The boronic ester can be hydrolyzed to yield the free boronic acid.

Common Reagents and Conditions

    Palladium catalysts: Tetrakis(triphenylphosphine)palladium(0) is commonly used.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: N,N-dimethylformamide (DMF), ethanol, water.

Major Products

    Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds.

    Oxidation: Produces boronic acids.

    Hydrolysis: Produces boronic acids.

Scientific Research Applications

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has a wide range of applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals through the formation of carbon-carbon bonds.

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole primarily involves its role as a boronic ester in chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in various chemical transformations. In Suzuki-Miyaura cross-coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Substituent Position and Reactivity

The position of the boronate ester on the imidazole ring significantly impacts reactivity and applications. For example:

  • 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (CAS 2222574-16-3) has the boronate ester at the 5-position instead of 4. This positional isomerism may alter electronic properties and steric hindrance, affecting coupling efficiency in Suzuki reactions .

Heterocycle Variations

Compounds with alternative heterocycles demonstrate divergent properties:

  • 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (C12H17BN2O3) substitutes imidazole with pyrazole, altering hydrogen-bonding capabilities and aromaticity. Pyrazole derivatives often exhibit enhanced thermal stability, making them suitable for high-temperature reactions .
  • 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole incorporates a fused benzene ring, increasing molecular weight (496.41 g/mol) and π-conjugation, which may enhance applications in optoelectronics .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Boronate Position Key Properties/Applications Reference
1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole C11H19BN2O2 222.09 4 Suzuki coupling intermediate, high solubility
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole C11H19BN2O2 222.09 5 Positional isomer; steric effects in coupling
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole C10H17BN2O2 208.07 5 Reduced steric bulk; lower solubility
1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole C12H17BN2O3 244.09 4 Enhanced thermal stability; pyrazole core
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole C33H29BN2O2 496.41 Phenyl-4 Optoelectronic applications; extended conjugation

Key Research Findings

  • Synthetic Efficiency : Microwave-assisted Suzuki coupling () offers faster reaction times (60 minutes) compared to traditional methods but may yield mixtures requiring purification .
  • Stability : Pyrazole analogs () are reported as stable liquids, whereas imidazole boronate esters may crystallize, impacting handling in industrial processes .

Q & A

Q. Example Reaction Setup

ComponentDetailsReference
CatalystXantPhos Pd G3
Boronic esterPre-synthesized dioxaborolane
SolventDMF
Yield~10–60% (varies with substituents)

How can researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?

Basic
Multi-modal characterization is critical:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Look for imidazole ring protons (δ 7.0–8.5 ppm) and ethyl/dioxaborolan methyl groups (δ 1.0–1.5 ppm) .
    • ²D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns for boron .
  • IR Spectroscopy : B-O stretches (~1350 cm⁻¹) and imidazole C=N (~1600 cm⁻¹) validate functional groups .

Q. Advanced

  • X-ray Crystallography : Use SHELXL for refinement to resolve steric clashes caused by the ethyl/dioxaborolan groups .
  • HPLC-Purity Analysis : NP-HPLC (normal-phase) with 2-propanol/hexane eluents detects impurities (<2%) .

What are common challenges in crystallizing this compound, and how can they be addressed using modern refinement software?

Q. Advanced

  • Steric Hindrance : The ethyl and dioxaborolan groups create disordered crystal packing. Use SHELXL with TWIN/BASF commands to model partial occupancy .
  • Data Contradictions : If refinement residuals (R-factor > 5%) arise, cross-validate with DFT-optimized geometries (Gaussian 16) to identify mismatches .

Q. Example Refinement Workflow

StepTool/ParameterOutcome
Data IntegrationSAINTReduce noise
Absorption CorrectionSADABSImprove data completeness
RefinementSHELXL (TWIN/BASF)Final R₁ < 3%

How does steric hindrance from the ethyl and dioxaborolan groups affect its reactivity in cross-coupling reactions?

Q. Advanced

  • Reduced Coupling Efficiency : Bulky groups slow transmetallation. Use electron-rich ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Side Reactions : Competing protodeboronation occurs if bases (e.g., K₂CO₃) are too weak. Optimize with CsF or stronger bases to suppress degradation .

Q. Mitigation Strategies

ChallengeSolutionReference
Slow transmetallationHigh-temperature (100°C)
ProtodeboronationCs₂CO₃ (pH > 10)

What strategies optimize the Suzuki-Miyaura coupling efficiency when using this compound as a boronic ester reagent?

Q. Advanced

  • Pre-activation : Stir the boronic ester with 4Å molecular sieves to remove moisture .
  • Catalyst Screening : Test Pd(OAc)₂ with DavePhos or RuPhos for electron-deficient aryl partners .
  • Solvent Mixtures : Dioxane/water (4:1) enhances solubility without hydrolyzing the dioxaborolan .

Q. Case Study

ConditionOutcomeReference
Pd(OAc)₂/DavePhos75% yield (biaryl product)
DMF (anhydrous)Reduced hydrolysis

How can conflicting NMR data be resolved when impurities are present in synthesized batches?

Q. Methodological Approach

  • 2D NMR (HSQC, HMBC) : Assigns ambiguous protons (e.g., imidazole C-H vs. ethyl CH₂) .
  • DOSY NMR : Differentiates impurities by molecular weight .
  • Prep-HPLC : Isolate pure fractions using C18 columns (MeCN/water gradient) .

Q. Example Impurity Profile

Impurity SourceDiagnostic SignalResolution
Unreacted boronic acidδ 7.8 ppm (aryl B-OH)Acidic wash (HCl)
Pd residuesBlack precipitateFiltration (Celite)

What are the implications of varying solvent polarities on the stability of the dioxaborolan moiety during reactions?

Q. Advanced

  • Polar Solvents (DMF, DMSO) : Stabilize boronic esters via Lewis acid-base interactions but risk hydrolysis if traces of water exist .
  • Non-polar Solvents (Toluene) : Minimize hydrolysis but reduce solubility. Use microwave irradiation to enhance kinetics .

Q. Stability Data

SolventHalf-life (25°C)Reference
DMF48 hours
Toluene>1 week

Notes

  • References : Avoid commercial sources (e.g., BenchChem). Prioritize peer-reviewed methods (Suzuki-Miyaura , SHELX refinement ).
  • Data Validation : Cross-check NMR/HRMS with computational tools (Gaussian, ACD/Labs) to resolve ambiguities .

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